molecular formula C12H15NO3 B480474 2,4-dimethoxy-N-prop-2-enylbenzamide CAS No. 433701-73-6

2,4-dimethoxy-N-prop-2-enylbenzamide

Cat. No.: B480474
CAS No.: 433701-73-6
M. Wt: 221.25g/mol
InChI Key: ZVPNDARLMULCAP-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-prop-2-enylbenzamide (CAS 73664-69-4) is a substituted benzamide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Its structure features a benzamide core substituted with methoxy groups at the 3- and 4-positions (often referred to as 3,4-dimethoxy in some sources due to positional ambiguity) and an allyl (prop-2-enyl) group attached to the amide nitrogen . Key identifiers include:

  • SMILES: COC1=C(C=C(C=C1)C(=O)NCC=C)OC
  • InChIKey: DISIZJPNVAUNCI-UHFFFAOYSA-N
  • Physical Properties: Moderate polarity due to methoxy and amide groups, with a hydrogen bond acceptor count of 3 and a topological polar surface area of 67.2 Ų .

Properties

CAS No.

433701-73-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25g/mol

IUPAC Name

2,4-dimethoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C12H15NO3/c1-4-7-13-12(14)10-6-5-9(15-2)8-11(10)16-3/h4-6,8H,1,7H2,2-3H3,(H,13,14)

InChI Key

ZVPNDARLMULCAP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NCC=C)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dimethoxy-N-prop-2-enylbenzamide with structurally or functionally analogous benzamide derivatives:

Compound Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₂H₁₅NO₃ 3,4-Dimethoxybenzamide + allyl group 221.25 Moderate solubility, potential for allyl-group reactivity (e.g., click chemistry)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 3-Methylbenzamide + bulky N,O-bidentate directing group 193.24 Metal-catalyzed C–H bond functionalization; enhanced steric hindrance
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ Bromobenzamide + nitro group 337.13 Strong electron-withdrawing effects; structural analog for crystallographic studies
2-(4-Methoxybenzenethio)propanamide C₁₀H₁₃NO₂S Thioamide + 4-methoxy group 211.28 Reduced hydrogen bonding vs. amides; potential bioactivity modulation
N,N-Dimethyl-2-propoxybenzamide C₁₂H₁₇NO₂ Propoxybenzamide + dimethylamide 219.27 Lower polarity; reduced hydrogen-bond donor capacity
4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide C₂₃H₃₀N₂O₅ Multiple methoxy groups + extended alkylamino chain 414.50 Enhanced solubility; potential CNS or cardiovascular activity
4-(Dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynylbenzothiazol-2-ylidene)benzamide C₂₁H₂₀N₄O₄S₂ Sulfamoyl + benzothiazole + methoxy and propargyl groups 480.54 Extended conjugation; potential kinase inhibition or photophysical applications

Key Comparative Insights:

Electronic Effects: Methoxy groups in this compound act as electron donors, contrasting with electron-withdrawing nitro (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) or sulfamoyl groups (e.g., benzothiazole derivatives ). Allyl substituents offer unique reactivity (e.g., radical or cycloaddition reactions) compared to bulky tert-butyl (e.g., N-(2-(tert-butyl)phenyl)-4-methoxybenzamide ) or thioamide groups .

Biological Relevance: Dimethoxybenzamides are common in drug design (e.g., anticoagulants or CNS agents), but the allyl group in the target compound may confer distinct pharmacokinetic properties vs. dimethylamide () or alkylamino chains ().

Synthetic Utility :

  • The allyl group in this compound could enable post-synthetic modifications (e.g., thiol-ene reactions), unlike static substituents in N,N-dimethyl-2-propoxybenzamide or crystallographically characterized bromo/nitro analogs .

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